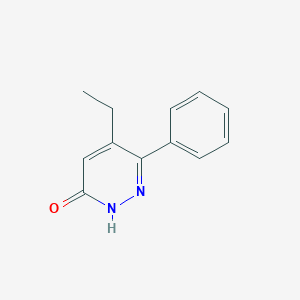

5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

4-ethyl-3-phenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-9-8-11(15)13-14-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBIHHHKZBNQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NN=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-6-phenyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate hydrazones. One common method involves the reaction of phenylhydrazine with levulinic acid, followed by cyclization and oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyridazinones, including 5-ethyl-6-phenyl-2,3-dihydropyridazin-3-one, exhibit significant antimicrobial properties. A study synthesized several pyridazinone derivatives and evaluated their effectiveness against various bacterial strains. The results showed that certain modifications in the chemical structure enhanced their antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antitubercular Properties

Another critical application is in the treatment of tuberculosis. Compounds related to this compound have been tested for their efficacy against Mycobacterium tuberculosis. In vitro assays demonstrated promising results, indicating potential as new antitubercular agents .

Cardiotonic Agents

The compound has also been explored for its cardiotonic properties. Studies have shown that pyridazinone derivatives can function as inotropic agents, which enhance cardiac contractility. These compounds have been subjected to pharmacological evaluations to assess their effects on heart function in animal models, demonstrating significant promise for treating heart failure .

Agricultural Applications

Pesticide Development

this compound has been investigated for use in developing new herbicides. Its structural features make it suitable for targeting specific plant growth pathways, potentially leading to effective herbicidal formulations with lower environmental impact . The Environmental Protection Agency has reviewed various compounds for their safety and efficacy in agricultural applications, highlighting the importance of such research in sustainable farming practices.

Material Science Applications

Polymeric Materials

In material science, the compound's unique properties enable its use in synthesizing polymeric materials with enhanced thermal stability and mechanical strength. Research has focused on incorporating pyridazinone structures into polymer matrices to improve performance characteristics for various industrial applications .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of 6-substituted pyridazinones and evaluated their antimicrobial activity using the disc diffusion method. The results indicated that compounds with specific aryl substitutions exhibited higher zones of inhibition against tested pathogens compared to standard antibiotics .

Case Study 2: Cardiotonic Activity

In an experimental setup involving Wistar rats, the effects of this compound on cardiac contractility were assessed. The study found that at varying doses, the compound significantly increased both the rate and amplitude of heart contractions compared to control groups treated with traditional cardiotonic drugs .

Data Tables

Mechanism of Action

The mechanism of action of 5-ethyl-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, some pyridazinone derivatives inhibit the enzyme cyclooxygenase (COX), leading to anti-inflammatory effects . Additionally, the compound may interact with ion channels and receptors, modulating various physiological processes .

Comparison with Similar Compounds

Similar Compounds

4,5-Dihydro-3(2H)-pyridazinones: These compounds share the pyridazinone core structure but differ in the substituents attached to the ring.

6-Phenyl-4,5-dihydro-3(2H)-pyridazinones: These derivatives have a phenyl group at position 6, similar to 5-ethyl-6-phenyl-2,3-dihydropyridazin-3-one.

Uniqueness

This compound is unique due to the specific combination of an ethyl group at position 5 and a phenyl group at position 6. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Biological Activity

5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one is a compound of significant interest due to its potential biological activities. This article will delve into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of dihydropyridazine derivatives. Its chemical structure can be represented as follows:

This compound exhibits characteristics typical of heterocyclic compounds, which are often associated with diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition zones comparable to standard antibiotics.

| Microbial Strain | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| E. coli | 15 | Ampicillin | 18 |

| S. aureus | 17 | Gentamicin | 20 |

| P. aeruginosa | 14 | Ciprofloxacin | 19 |

The results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Potential

In vitro studies have shown that this compound possesses anticancer properties. It was tested on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.5 |

| A549 | 10.2 |

These findings indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.

The precise mechanism of action for this compound remains to be fully elucidated. However, based on structural analogs and preliminary studies, it is hypothesized that the compound may interact with specific cellular targets involved in:

- Cell Cycle Regulation : Inducing apoptosis in cancer cells.

- Inflammatory Pathways : Modulating cytokine release.

- Enzymatic Inhibition : Potentially inhibiting enzymes crucial for microbial survival.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. The compound was found to exhibit significant activity against Staphylococcus aureus, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against breast cancer cells. The study revealed that treatment with this compound led to increased apoptosis rates and reduced cell viability compared to untreated controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Ethyl-6-phenyl-2,3-dihydropyridazin-3-one, and how do reaction conditions affect yield and purity?

- Methodological Answer : The synthesis of pyridazinone derivatives typically involves cyclization reactions or functionalization of pre-existing heterocyclic cores. For example, substituted pyridazinones can be synthesized via nucleophilic substitution using KOH in dioxane/water systems, as demonstrated in analogous compounds . Optimization of reaction time, temperature, and stoichiometry of reagents (e.g., ethyl or phenyl substituent precursors) is critical. Yields often depend on the steric and electronic effects of substituents. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate high-purity products.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and ring saturation. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For solubility characterization, studies in pharmaceutical solvents (e.g., ethanol, DMSO) using gravimetric or spectrophotometric methods, as described for structurally similar pyridazinones, provide insights into formulation compatibility .

Advanced Research Questions

Q. How do structural modifications at the ethyl or phenyl groups influence the compound’s pharmacological activity, and what experimental frameworks are used to evaluate these effects?

- Methodological Answer : Structure-activity relationship (SAR) studies involve systematic substitution at the ethyl or phenyl moieties followed by in vitro assays. For instance, replacing the ethyl group with bulkier alkyl chains or introducing electron-withdrawing groups on the phenyl ring can modulate bioactivity. Biological evaluation methods include enzyme inhibition assays (e.g., cyclooxygenase for antiplatelet activity) or receptor-binding studies, as seen in pyridazinone derivatives with anti-inflammatory or cardiovascular effects . Computational modeling (docking, QSAR) further predicts interaction mechanisms.

Q. What strategies address contradictory reports on the biological activity of this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or compound purity. To resolve these:

- Standardize protocols : Use validated assays (e.g., ADP-induced platelet aggregation for antiplatelet activity) with positive controls.

- Replicate synthesis : Ensure consistent synthetic routes and purity (>95% via HPLC) .

- Meta-analysis : Cross-reference data with structurally analogous compounds, such as 6-phenylpyridazinones, to identify trends .

Q. What mechanistic insights exist for the compound’s interaction with biological targets, and how are these studied experimentally?

- Methodological Answer : Mechanistic studies often employ kinetic assays (e.g., time-dependent enzyme inhibition) and spectroscopic techniques (fluorescence quenching, SPR). For example, pyridazinone derivatives have been shown to inhibit thromboxane A2 synthase via competitive binding, which can be confirmed using isotopic labeling or X-ray crystallography of enzyme-ligand complexes . Advanced techniques like cryo-EM may further elucidate binding conformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.